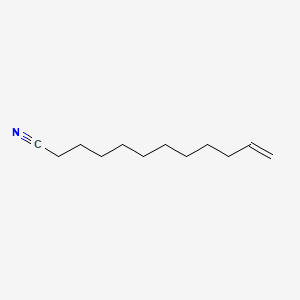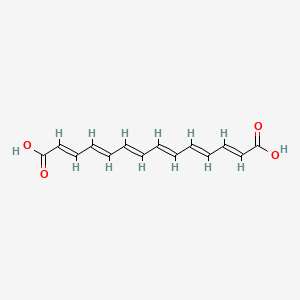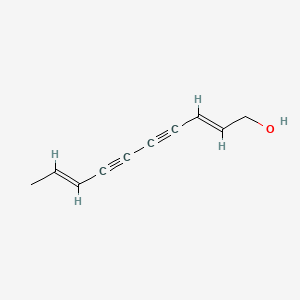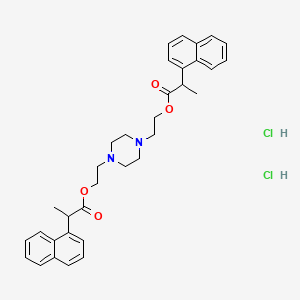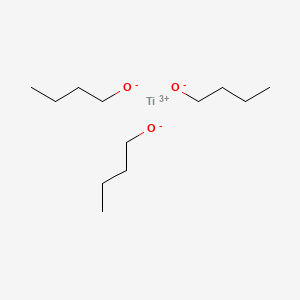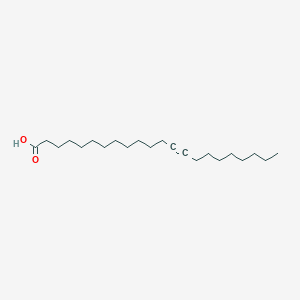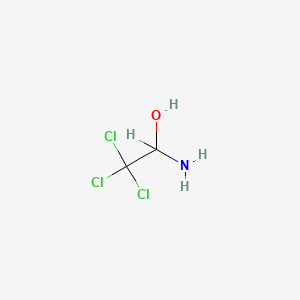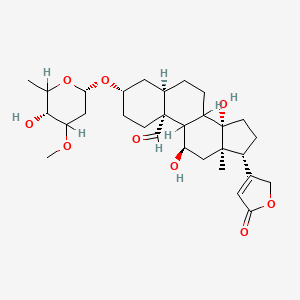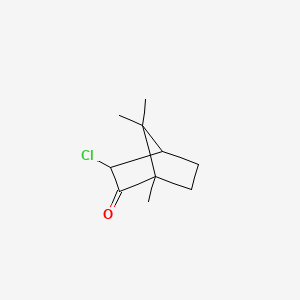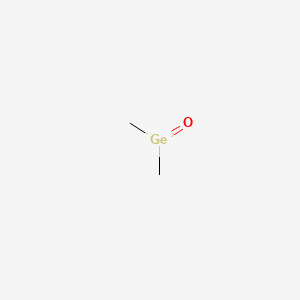
Dimethylgermanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dimethylgermanone involves various chemical reactions. One study outlines the insertion reactions of this compound into Si–O and Si–Cl bonds. This process was carried out through flash vacuum co-pyrolysis (FVP) of 3,3-dimethyl-6-oxa-3-germabicyclo .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2H6GeO . Detailed analysis of its molecular structure can be performed using techniques like X-ray crystallography and mass spectrometry .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been observed to insert into Si–O and Si–Cl bonds during flash vacuum co-pyrolysis . The study of chemical reactions involving this compound can provide insights into its reactivity and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. Its molecular weight is 118.71 . Other properties such as color, density, hardness, and melting and boiling points can be determined through laboratory analysis .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neuroregeneration
Dimethyl fumarate (DMF), a compound related to Dimethylgermanone, has been researched for its neuroprotective properties. Studies have shown that DMF treatment after traumatic brain injury can prevent the depletion of antioxidative brain glutathione and confer neuroprotection (Krämer et al., 2017). Additionally, DMF has demonstrated benefits in multiple sclerosis treatment, showing protective effects on relapse rate and magnetic resonance imaging markers indicative of inflammation and axonal destruction (Linker et al., 2011).
Cytoprotection in Central Nervous System Cells
Fumarates, including DMF, have been studied for their cytoprotective effects against oxidative stress in central nervous system cells. These compounds can increase cellular redox potential, glutathione, ATP levels, and mitochondrial membrane potential, thereby improving cell viability after toxic oxidative challenges (Scannevin et al., 2012).
Anti-inflammatory Properties
Dimethyl sulfoxide (DMSO), another related compound, has been shown to repress inflammatory cytokine production from human blood cells and reduce autoimmune arthritis. It demonstrates anti-inflammatory propertiesby inhibiting key pathways involved in inflammation (Elisia et al., 2015). This suggests potential therapeutic applications for DMSO in treating various inflammatory conditions.
Transdermal Drug Delivery
Research on DMF has also explored its potential in transdermal drug delivery, especially for treating neurodegenerative diseases like Alzheimer's disease. Studies have investigated the feasibility of transdermal delivery of DMF and the effect of different penetration enhancers on skin permeation, indicating that DMF could be a viable candidate for transdermal delivery systems (Ameen & Michniak-Kohn, 2017).
Antioxidant and Detoxification Effects
DMF's ability to induce glutathione-dependent detoxification has been examined in human retinal pigment epithelial cells. This study showed that DMF treatment can transiently decrease and then significantly increase intracellular glutathione levels, suggesting a potential role in augmenting antioxidant capability without direct antioxidant supplementation (Nelson et al., 1999).
Eigenschaften
IUPAC Name |
dimethyl(oxo)germane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6GeO/c1-3(2)4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMVWSAUPLVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6GeO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198659 | |
| Record name | Germane, dimethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5061-27-8 | |
| Record name | Germane, dimethyloxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, dimethyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC269583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germane, dimethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





